molecular formula C11H7BrFN5 B3057587 6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine CAS No. 827602-61-9

6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine

Cat. No.: B3057587
CAS No.: 827602-61-9
M. Wt: 308.11 g/mol
InChI Key: YFGWLHMBLIRISW-UHFFFAOYSA-N
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Description

The compound “6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine” belongs to a class of compounds known as triazolopyrazines . These compounds are known for their high biological potential and have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .


Synthesis Analysis

The synthesis of such compounds generally involves the sequential formation of 1,2,3-triazole and pyrazine rings . For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which after removal of the Boc protection from the amine group, as a result of lactam cyclization forms triazolopyrazines .


Molecular Structure Analysis

The molecular structure of these compounds is determined by X-ray crystallographic analysis . This analysis shows a relation between the aromaticity and the structure of the obtained triazoles .


Chemical Reactions Analysis

The reduction of 1,2,3-triazolo [4,5-e]furazano [3,4-b]pyrazine 6-oxide was investigated . The reaction of azides with acetylenedicarboxylic acid ester yielded 1,2,3-triazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various methods including infrared and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .

Future Directions

Future research in this area could focus on designing next-generation fused ring energetic materials for different applications . This could involve alternating the kind or site of the substituent group(s) to achieve desired properties .

Properties

IUPAC Name

5-bromo-3-[(4-fluorophenyl)methyl]triazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN5/c12-9-5-14-10-11(15-9)18(17-16-10)6-7-1-3-8(13)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGWLHMBLIRISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC(=CN=C3N=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471503
Record name 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827602-61-9
Record name 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Reactant of Route 2
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Reactant of Route 3
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6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Reactant of Route 4
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6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine

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